molecular formula C15H13N3O3S2 B11393431 4-oxo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide

4-oxo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide

Cat. No.: B11393431
M. Wt: 347.4 g/mol
InChI Key: RFEGKAVABNLRHW-UHFFFAOYSA-N
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Description

4-oxo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide is a complex organic compound with a molecular formula of C15H13N3O3S2 and a molecular weight of 347.41 g/mol . This compound is characterized by the presence of a chromene core, a thiadiazole ring, and a carboxamide group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide typically involves multi-step organic reactions. The process begins with the formation of the chromene core, followed by the introduction of the thiadiazole ring and the carboxamide group. Specific reagents and catalysts are used at each step to ensure the desired chemical transformations. Detailed reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of production method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles are often employed to enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-oxo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .

Scientific Research Applications

4-oxo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-oxo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromene derivatives, thiadiazole-containing molecules, and carboxamide compounds. Examples include:

Uniqueness

The uniqueness of 4-oxo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C15H13N3O3S2

Molecular Weight

347.4 g/mol

IUPAC Name

4-oxo-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)chromene-2-carboxamide

InChI

InChI=1S/C15H13N3O3S2/c1-2-7-22-15-18-17-14(23-15)16-13(20)12-8-10(19)9-5-3-4-6-11(9)21-12/h3-6,8H,2,7H2,1H3,(H,16,17,20)

InChI Key

RFEGKAVABNLRHW-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NN=C(S1)NC(=O)C2=CC(=O)C3=CC=CC=C3O2

Origin of Product

United States

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